molecular formula C26H25NO5S B2902296 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866340-41-2

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2902296
CAS RN: 866340-41-2
M. Wt: 463.55
InChI Key: MJLAGQAYEAVLGC-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one, also known as ESMQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ESMQ belongs to the quinoline family and has been shown to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is not fully understood. However, it has been suggested that 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one exerts its biological activities by modulating various signaling pathways in cells. 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Biochemical and Physiological Effects
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has some limitations for use in laboratory experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one. One area of interest is the development of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one as a potential therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one in these diseases and to determine its potential efficacy in animal models. Another area of interest is the development of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one as a potential cancer therapeutic agent. Further studies are needed to determine the efficacy of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one in animal models and to optimize its pharmacokinetics for use in humans. Finally, further studies are needed to determine the potential of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one as an antimicrobial agent and to elucidate its mechanism of action against various pathogens.

Synthesis Methods

The synthesis of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl 4-chlorobenzenesulfonate to form 4-ethoxyphenylsulfonamide. This intermediate is then reacted with 6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one in the presence of a base to yield 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one. The synthesis of 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been optimized for high yield and purity, making it suitable for further research.

Scientific Research Applications

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-7-5-18(2)6-8-19)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAGQAYEAVLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

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